Potassium trifluoro(quinolin-7-yl)borate
Description
Properties
IUPAC Name |
potassium;trifluoro(quinolin-7-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8;/h1-6H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOHCYSIEGPCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=CC=N2)C=C1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reductive Elimination:the Diorganopalladium Ii Complex Undergoes Reductive Elimination to Form the New C C Bond of the Product and Regenerate the Pd 0 Catalyst.
DFT studies on similar Suzuki-Miyaura reactions have been used to calculate the energy barriers for each step, providing a detailed energy profile of the catalytic cycle. For the reaction of Potassium trifluoro(quinolin-7-yl)borate, such calculations would identify the transition state structures and the rate-determining step, offering valuable insights for reaction optimization. A DFT study on the Suzuki-Miyaura reaction with a Pd-H-Beta zeolite catalyst, for instance, determined the activation energies for each step of the catalytic cycle.
Analysis of Structure-Reactivity Relationships
DFT calculations can be used to establish relationships between the structure of a molecule and its reactivity. For this compound and related compounds, several parameters derived from DFT can be correlated with their reactivity in, for example, Suzuki-Miyaura coupling reactions.
Electronic Properties of the Quinoline (B57606) Ring: The substitution pattern on the quinoline ring can significantly influence the electronic properties of the C7-B bond. Electron-donating or electron-withdrawing groups on the ring will alter the electron density at the coupling site, which in turn affects the rate and efficiency of the transmetalation step. DFT can quantify these effects through analysis of atomic charges and orbital energies.
Global Reactivity Descriptors: As mentioned earlier, the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity index, all calculable via DFT, can be used to predict the relative reactivity of a series of related compounds. chemscene.com For a series of substituted quinolinyltrifluoroborates, these descriptors could be used to build a quantitative structure-activity relationship (QSAR) model.
Steric Effects: The geometry optimization provided by DFT allows for the analysis of steric hindrance around the reactive center. The steric bulk of substituents on the quinoline ring can impact the approach of the palladium complex during the transmetalation step, thereby influencing the reaction rate.
By systematically varying the structure of the quinolinyltrifluoroborate in silico and calculating these parameters, a predictive model for their reactivity can be developed, guiding the design of more efficient coupling partners. Studies on quinolones have demonstrated the utility of understanding structure-activity relationships for designing new derivatives with desired properties.
Catalytic Applications of Potassium Trifluoro Quinolin 7 Yl Borate in Complex Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, valued for its mild conditions and broad functional group tolerance. upenn.edunih.gov Potassium organotrifluoroborates, including the quinolin-7-yl derivative, are excellent nucleophilic partners in these palladium-catalyzed transformations. nih.gov Unlike their boronic acid counterparts, organotrifluoroborates are less prone to side reactions like protodeboronation, often leading to higher yields and requiring only near-stoichiometric amounts of the boron reagent. nih.gov
The palladium-catalyzed cross-coupling of potassium heteroaryltrifluoroborates with a diverse range of aryl and heteroaryl halides and triflates is a well-established method for constructing heterobiaryl structures. nih.govnih.gov While specific studies focusing exclusively on the 7-yl isomer are not extensively detailed, the reactivity of the quinoline (B57606) scaffold has been demonstrated through the successful coupling of related isomers, such as potassium quinolin-3-yltrifluoroborate. nih.gov These reactions typically employ a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a sterically bulky, electron-rich phosphine ligand like RuPhos. nih.gov The use of a suitable base, commonly potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is crucial for facilitating the catalytic cycle.
The reaction of potassium quinolin-3-yltrifluoroborate with both 4-bromobenzonitrile and 4-chlorobenzonitrile proceeds in high yield, demonstrating that the quinoline core is a highly effective coupling partner. nih.gov This reactivity profile is expected to be mirrored by the quinolin-7-yl isomer, enabling the synthesis of a wide array of 7-aryl and 7-heteroaryl quinolines.
Table 1: Representative Suzuki-Miyaura Coupling of a Quinoline Trifluoroborate with Aryl Halides nih.gov
| Entry | Quinoline Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | quinolin-3-yl | 4-bromobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 88 |
| 2 | quinolin-3-yl | 4-chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 86 |
This table presents data for a closely related isomer to illustrate the general reactivity of the quinoline trifluoroborate scaffold.
The synthesis of aryl- and heteroaryl-substituted alkenes can be efficiently achieved through the Suzuki-Miyaura coupling of organotrifluoroborates with alkenyl bromides and triflates. organic-chemistry.orgnih.gov This methodology is applicable to heteroaryltrifluoroborates, allowing for the preparation of quinolinyl-substituted alkenes from potassium trifluoro(quinolin-7-yl)borate. The reactions are stereospecific, meaning the geometry of the double bond in the alkenyl partner is retained in the final product. nih.gov
Effective catalytic systems for this transformation often involve palladium complexes such as PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄ with a base like cesium carbonate in a mixed solvent system, typically toluene/water or THF/water. nih.gov These conditions have proven successful for a wide range of aryl- and heteroaryltrifluoroborates, showcasing the versatility of the method. organic-chemistry.orgnih.gov The reaction proceeds with moderate to excellent yields and tolerates a variety of functional groups on both coupling partners. organic-chemistry.org
Table 2: General Conditions for Suzuki-Miyaura Coupling of Heteroaryltrifluoroborates with Alkenyl Bromides nih.gov
| Entry | Heteroaryltrifluoroborate | Alkenyl Bromide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Representative Heteroaryl-BF₃K | (E)-1-bromo-1-hexene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 85 | >90 |
| 2 | Representative Heteroaryl-BF₃K | (Z)-β-bromostyrene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 85 | >90 |
| 3 | Representative Heteroaryl-BF₃K | 2-bromostyrene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 85 | ~85 |
This table illustrates the general applicability and high yields of the reaction for heteroaryltrifluoroborates.
A significant advantage of using potassium organotrifluoroborates in Suzuki-Miyaura reactions is their excellent functional group tolerance. nih.govorganic-chemistry.org The stability of the C–B bond in the tetracoordinate trifluoroborate allows for the presence of a wide array of functional groups that might be incompatible with other organometallic reagents. frontierspecialtychemicals.com Research on various heteroaryltrifluoroborates, including furan, indole, benzothiophene, and quinoline derivatives, has shown that they can be successfully coupled with aryl halides containing sensitive groups such as nitriles, esters, ketones, and aldehydes. nih.govorganic-chemistry.org
For quinoline-based systems, studies on the quinolin-3-yl isomer confirm that couplings proceed efficiently without compromising functionalities like the cyano group on the aryl halide partner. nih.gov This robustness suggests that this compound can be employed in the late-stage functionalization of complex molecules, providing a direct and efficient route to elaborate quinoline-containing targets without the need for extensive protecting group strategies. nih.gov The general conditions developed for heteroaryltrifluoroborates are broadly applicable, enabling the coupling of diverse and complex substrates. nih.gov
An important feature of Suzuki-Miyaura reactions involving certain organotrifluoroborates is the potential for high stereospecificity. When an enantioenriched secondary organotrifluoroborate (where the boron atom is attached to a stereogenic sp³ carbon) is used, the reaction can proceed with either retention or inversion of configuration, depending on the reaction conditions and ligands. nih.govacs.org
For example, the cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl chlorides occurs with complete retention of stereochemistry. nih.govacs.org Conversely, reactions involving secondary alkyltrifluoroborates with β-coordinating groups have been shown to proceed with inversion of configuration. acs.org This stereochemical outcome is dictated by the mechanism of transmetalation to the palladium center. researchgate.net While this principle applies to chiral alkyltrifluoroborates rather than the aromatic quinoline system itself, it highlights a key feature of organotrifluoroborate chemistry that can be exploited in asymmetric synthesis.
Carbon-Heteroatom Bond Forming Reactions
Beyond C-C bond formation, aryltrifluoroborates are also competent partners in reactions that form bonds between carbon and heteroatoms such as oxygen, nitrogen, and sulfur. These transformations are typically catalyzed by copper complexes.
The copper-catalyzed cross-coupling of arylboronic acids with alcohols, amines, and thiols, known as the Chan-Lam coupling, is a powerful method for forming aryl ethers, aryl amines, and aryl thioethers, respectively. wikipedia.orgorganic-chemistry.org Potassium aryltrifluoroborates can serve as effective aryl donors in these reactions, often under mild, aerobic conditions. organic-chemistry.org The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), which is believed to proceed through a Cu(III) intermediate followed by reductive elimination to form the desired C-heteroatom bond. wikipedia.org
This methodology allows for the coupling of a wide range of nucleophiles, including phenols, anilines, amides, carbamates, and thiols. organic-chemistry.orgnih.gov The reaction conditions are generally tolerant of various functional groups. While specific examples utilizing this compound are not prominent in the literature, the general applicability of the Chan-Lam coupling to other aryl- and heteroarylboronic acids and their derivatives suggests its feasibility for forming 7-substituted quinoline ethers, amines, and sulfides. nih.govresearchgate.net
Table 3: General Scope of Copper-Catalyzed C-Heteroatom Bond Formation with Arylboron Reagents
| Entry | Arylboron Reagent | Nucleophile | Product Type | Typical Conditions |
| 1 | Aryl-BF₃K / Ar-B(OH)₂ | Phenols / Alcohols | C(aryl)-O (Ether) | Cu(OAc)₂, base, O₂ (air), room temp. organic-chemistry.org |
| 2 | Aryl-BF₃K / Ar-B(OH)₂ | Anilines / Amines | C(aryl)-N (Amine) | Cu(OAc)₂, base, ligand (e.g., pyridine), O₂ (air) wikipedia.orgorganic-chemistry.org |
| 3 | Aryl-BF₃K / Ar-B(OH)₂ | Thiols | C(aryl)-S (Thioether) | Cu(I) or Cu(II) salt, base, ligand researchgate.net |
This table illustrates the general transformations possible via Chan-Lam coupling, which are applicable in principle to this compound.
Amination Reactions
Currently, specific documented examples of This compound being utilized in catalytic amination reactions are not extensively covered in widely available scientific literature. While the broader class of organotrifluoroborates is known to participate in various coupling reactions, dedicated studies focusing on the amination pathways involving the quinolin-7-yl moiety in this specific borate (B1201080) salt are not detailed.
C-H Activation and Direct Functionalization
The quinoline moiety is a valuable scaffold in medicinal chemistry and materials science. Direct functionalization of its C-H bonds is a highly sought-after strategy for molecular diversification. This compound has been explored in the context of C-H activation, although specific applications are narrowly defined in the literature.
Rhodium(III)-Catalyzed Insertions and Annulations
Scientific literature does not currently provide specific examples of This compound participating as a substrate or coupling partner in Rhodium(III)-catalyzed insertion and annulation reactions that proceed via C-H activation. While Rh(III) catalysis is a powerful tool for such transformations with various arenes and heterocycles, the application of this particular quinolinyltrifluoroborate has not been explicitly detailed.
Palladium(II)-Catalyzed Direct Ortho Arylation of Quinoline Derivatives
There is a lack of specific studies in the available literature detailing the use of This compound as the arylating agent in the Palladium(II)-catalyzed direct ortho-arylation of other quinoline derivatives. General methodologies exist for the Pd(II)-catalyzed C-H arylation of various substrates using potassium aryltrifluoroborates, but specific data, including reaction conditions and yields for the quinolin-7-yl variant in this context, are not reported.
Hydroxymethylation via C-H Activation
Information regarding the hydroxymethylation of This compound through a C-H activation mechanism is not present in the current body of scientific literature. This specific functionalization pathway remains an unexplored area for this compound.
Other Transition Metal-Catalyzed Processes
Beyond the aforementioned categories, the utility of this compound in other transition metal-catalyzed reactions has been investigated to a limited extent.
Rhodium-Catalyzed Addition Reactions
Rhodium-catalyzed addition reactions, particularly conjugate additions, are a staple in organic synthesis. However, specific studies detailing the use of This compound as the nucleophilic partner in rhodium-catalyzed addition reactions are not found in a review of the current literature. The reactivity profile of this specific organotrifluoroborate in such transformations has yet to be characterized and reported.
Nickel-Catalyzed Cross-Coupling Reactions
This compound is a member of the broader class of potassium heteroaryltrifluoroborates, which have emerged as robust and versatile coupling partners in nickel-catalyzed cross-coupling reactions. While specific studies detailing the nickel-catalyzed cross-coupling of this compound are not extensively documented, the reactivity of analogous heteroaryltrifluoroborates provides a strong indication of its synthetic utility. These compounds are often favored over their boronic acid counterparts due to their enhanced stability towards air and moisture, and their resistance to protodeboronation, a common side reaction with heteroarylboron reagents.
In nickel-catalyzed Suzuki-Miyaura reactions, potassium heteroaryltrifluoroborates have been successfully coupled with a variety of electrophiles, including unactivated alkyl halides. nih.gov This transformation is significant for the formation of C(sp²)–C(sp³) bonds, which are prevalent in many pharmaceutical and agrochemical compounds. The use of nickel catalysts is often advantageous due to their lower cost and unique reactivity compared to palladium. nih.gov
A general method for the nickel-catalyzed cross-coupling of potassium aryl- and heteroaryltrifluoroborates with alkyl electrophiles has been developed, demonstrating the broad applicability of this class of reagents. nih.gov These reactions typically employ a nickel catalyst, a suitable ligand, and a base to facilitate the transmetalation step. The reactions have been shown to tolerate a wide range of functional groups on both the trifluoroborate and the electrophile. nih.gov
The following table provides representative examples of nickel-catalyzed cross-coupling reactions of various potassium heteroaryltrifluoroborates with alkyl bromides, illustrating the expected reactivity of this compound under similar conditions.
| Heteroaryltrifluoroborate | Alkyl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Potassium (pyridin-3-yl)trifluoroborate | 1-Bromooctane | NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | 100 | 85 |
| Potassium (thiophen-2-yl)trifluoroborate | 1-Bromohexane | Ni(cod)₂ / PCy₃ | K₃PO₄ | Dioxane | 100 | 92 |
| Potassium (furan-2-yl)trifluoroborate | 1-Bromopentane | NiCl₂(dppp) | K₃PO₄ | Dioxane | 100 | 78 |
| Potassium (indol-5-yl)trifluoroborate | 1-Bromoheptane | Ni(acac)₂ / PCy₃ | K₃PO₄ | Dioxane | 100 | 81 |
Non-Metallic and Organocatalytic Applications
Beyond metal-catalyzed reactions, the boron moiety of this compound can be derivatized to participate in non-metallic and organocatalytic transformations. A key example is its conversion to a potassium acyltrifluoroborate (KAT), which engages in highly efficient amide-forming ligations.
Amide-Forming Ligations with Hydroxylamines (Potassium Acyltrifluoroborates - KATs)
Potassium acyltrifluoroborates (KATs) are unique functional groups that undergo rapid and chemoselective amide-forming ligations with hydroxylamines. beilstein-journals.org This reaction proceeds in aqueous media and is tolerant of a wide array of unprotected functional groups, making it particularly suitable for bioconjugation and the synthesis of complex molecules under mild conditions. beilstein-journals.org The ligation of KATs with hydroxylamines can achieve second-order rate constants of up to 100 M⁻¹s⁻¹, depending on the KAT structure and the reaction pH. beilstein-journals.org
Mechanistic studies have revealed that the ligation is accelerated under acidic conditions, with a key role identified for a proton in facilitating the reaction. nih.govrsc.orgnih.gov This understanding has led to the rational design of novel KAT reagents. Specifically, the incorporation of a quinoline moiety, as in 8-quinolyl acyltrifluoroborates, has been shown to significantly enhance the reaction rate at physiological pH (7.4). nih.govrsc.orgnih.gov This rate enhancement is attributed to the increased basicity of the quinoline nitrogen, which allows for protonation even under neutral conditions. nih.govrsc.orgnih.gov This proton then assists in the formation of the crucial tetrahedral intermediate and activates the leaving groups for a concerted 1,2-BF₃ shift, ultimately yielding the amide product. nih.govrsc.orgnih.gov
The fast ligation kinetics at neutral pH have been demonstrated with protein substrates at micromolar concentrations, highlighting the practical utility of quinoline-derived KATs in biological systems. nih.govnih.gov
The table below summarizes the effect of pH on the second-order rate constants for the ligation of different potassium acyltrifluoroborates with a model hydroxylamine.
| Potassium Acyltrifluoroborate (KAT) | pH | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| Potassium (4-methoxyphenyl)acyltrifluoroborate | 3.8 | ~20 |
| Potassium (4-methoxyphenyl)acyltrifluoroborate | 7.4 | <0.1 |
| Potassium (8-quinolyl)acyltrifluoroborate | 3.8 | >100 |
| Potassium (8-quinolyl)acyltrifluoroborate | 7.4 | >4 |
Dynamic Chemistry Systems based on KAT Ligation
The reaction between potassium acyltrifluoroborates (KATs) and hydroxylamines can also be harnessed to create dynamic chemical systems. nih.gov When an O-unsubstituted hydroxylamine reacts with a KAT, a nitrone intermediate is formed in a reversible manner under ambient, aqueous conditions. nih.govnih.gov This reversible formation of "KAT nitrones" allows for the dynamic exchange of reactants, leading to the formation of a dynamic covalent library. nih.gov
This dynamic system can be "fixed" by converting the nitrone library into a static library of the corresponding stable amides upon treatment with a strong acid. nih.gov The formation of the KAT nitrone is subject to general acid catalysis, with faster formation observed at lower pH or in the presence of higher concentrations of a protic solvent. nih.gov Counterintuitively, water has been found to accelerate the formation of the KAT nitrone. nih.gov
This dynamic system, which operates at room temperature in aqueous conditions, offers the rare capability of trapping a thermodynamically equilibrated mixture of components as stable secondary amides. nih.gov This has potential applications in the discovery of new molecules, such as ligands for biological targets, and in the creation of functional materials. For example, a complex dynamic library of KAT nitrones can be generated from a small set of KAT and hydroxylamine building blocks, and all possible combinations of nitrones can be identified before being converted to their corresponding amides upon acidification. nih.gov
The following table illustrates the components of a representative dynamic covalent library based on KAT ligation.
| KAT Building Blocks | Hydroxylamine Building Blocks | Potential Products in Dynamic Library | Final Trapped Products |
| KAT 1 | Hydroxylamine A | Nitrone 1-A | Amide 1-A |
| KAT 2 | Hydroxylamine B | Nitrone 1-B | Amide 1-B |
| Nitrone 2-A | Amide 2-A | ||
| Nitrone 2-B | Amide 2-B |
Advanced Characterization and Computational Studies for Structural and Electronic Elucidation
Spectroscopic Analysis for Structural Conformation and Purity Assessment
Spectroscopic methods are fundamental in elucidating the structural features and confirming the purity of potassium trifluoro(quinolin-7-yl)borate. Each technique provides unique insights into the molecular framework and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B, ¹⁹F, ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of potassium organotrifluoroborates, providing detailed information about the connectivity and electronic environment of the boron, fluorine, hydrogen, and carbon atoms within the molecule. While specific spectral data for this compound is not extensively documented in publicly available literature, the expected chemical shifts and coupling patterns can be inferred from comprehensive studies on analogous compounds. nih.govnist.govnih.gov
¹¹B NMR: The ¹¹B nucleus (spin I = 3/2) is a key probe for organoboron compounds. For potassium organotrifluoroborates, the ¹¹B NMR spectrum typically exhibits a quartet due to the coupling with the three equivalent fluorine atoms (¹⁹F, spin I = 1/2). The chemical shift for the boron atom in these compounds is generally observed in the upfield region, which is characteristic of tetracoordinate boron species. nih.gov The specific chemical shift is influenced by the nature of the organic substituent attached to the boron.
¹⁹F NMR: The ¹⁹F NMR spectrum provides crucial information about the fluorine atoms in the trifluoroborate group. A single resonance is typically observed, which is split into a quartet by the adjacent ¹¹B nucleus. The chemical shifts for the fluorine atoms in potassium organotrifluoroborates are generally found in the range of -129 to -141 ppm when referenced to an external standard. nih.gov The exact position of the signal can be sensitive to the solvent and the electronic properties of the quinolin-7-yl group.
¹H NMR: The ¹H NMR spectrum reveals the environment of the protons in the quinoline (B57606) ring. The chemical shifts and coupling constants of the aromatic protons are expected to be in the typical downfield region for heteroaromatic systems. The specific substitution pattern of the trifluoroborate group at the 7-position will influence the electronic distribution within the quinoline ring, leading to characteristic shifts for each proton.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the quinolin-7-yl moiety. A significant feature in the ¹³C NMR of organotrifluoroborates is the signal for the carbon atom directly bonded to the boron. This signal is often broad due to the quadrupolar relaxation of the ¹¹B nucleus and can sometimes be difficult to observe. nist.govnih.gov The chemical shifts of the other carbon atoms in the quinoline ring will be consistent with a substituted quinoline system.
A summary of typical NMR acquisition parameters for potassium organotrifluoroborates is presented in the table below. nih.gov
| Nucleus | Pulse Angle | Delay (s) | Acquisition Time (s) | Repetitions | Spectral Width (ppm) | Line Broadening (Hz) |
| ¹³C | 90° | 2.3 | 1.7 | 1024 | 250 | - |
| ¹⁹F | 45° | 1.0 | 0.3 | 80 | 177 | 0.3 |
| ¹¹B | 90°/180° | 0.5 | 1.0 | 128 | 171 | 5 |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
For this compound, the IR and Raman spectra are expected to show characteristic bands corresponding to the vibrations of the quinoline ring and the trifluoroborate group. The quinoline moiety will exhibit C-H stretching vibrations typically above 3000 cm⁻¹, and a series of C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The B-F stretching vibrations in trifluoroborate anions are typically strong and appear in the region of 1100-950 cm⁻¹. nist.gov The exact positions of these bands can provide insights into the electronic effects of the substituent on the quinoline ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like quinoline, the UV-Vis spectrum is characterized by absorptions corresponding to π → π* transitions. The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring.
The UV-Vis spectrum of this compound is expected to show characteristic absorptions for the quinoline chromophore. The trifluoroborate group, being an electron-withdrawing group, can influence the energy of the electronic transitions, potentially causing a shift in the absorption maxima compared to unsubstituted quinoline. Computational studies on related potassium acyltrifluoroborates have been used to interpret their electronic spectra. dntb.gov.ua
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. For this compound, techniques such as electrospray ionization (ESI) mass spectrometry would be suitable for its characterization.
In the positive ion mode, the spectrum would likely show a peak corresponding to the potassium cation [K]⁺. In the negative ion mode, a prominent peak corresponding to the trifluoro(quinolin-7-yl)borate anion [C₉H₆BF₃N]⁻ would be expected. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the mass of this anion, which can be used to confirm its elemental formula.
X-ray Crystallography for Solid-State Structure
While a crystal structure for this compound is not found in the searched literature, studies on other potassium organotrifluoroborates have revealed details about their crystal packing and the coordination environment of the potassium ion. nih.gov For instance, in the solid state, the potassium ion is typically coordinated to the fluorine atoms of the trifluoroborate anions and, in some cases, to water molecules if the compound is a hydrate. The quinoline rings would likely engage in π-stacking interactions, contributing to the stability of the crystal lattice.
Computational Chemistry and Theoretical Modeling
In the absence of extensive experimental data, computational chemistry and theoretical modeling serve as invaluable tools for elucidating the structural and electronic properties of this compound. Density Functional Theory (DFT) is a commonly employed method for these types of calculations.
Theoretical modeling can be used to:
Predict Molecular Geometry: DFT calculations can provide an optimized three-dimensional structure of the trifluoro(quinolin-7-yl)borate anion, including bond lengths and angles.
Simulate Spectroscopic Data: Computational methods can predict NMR chemical shifts (¹¹B, ¹⁹F, ¹H, ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). These theoretical predictions can aid in the interpretation of experimental spectra. For example, DFT methods have been successfully used to predict ¹⁹F NMR chemical shifts for molecules with fluorine-boron bonds.
Analyze Electronic Properties: DFT calculations can provide insights into the electronic structure, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds. This information is crucial for understanding the reactivity of the compound.
Studies on related potassium isonicotinoyltrifluoroborate salts have demonstrated the utility of DFT calculations in evaluating their structures, properties, and vibrational and electronic spectra. dntb.gov.ua Such computational approaches would be directly applicable to the study of this compound.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Due to a lack of specific experimental and computational studies on this compound, insights into its geometry and electronic structure are drawn from analogous quinoline-containing compounds and general principles of organotrifluoroborates. Density Functional Theory (DFT) is a powerful computational tool for predicting the molecular geometry and electronic properties of such compounds.
Geometry Optimization:
DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the lowest energy structure of the molecule. For the trifluoro(quinolin-7-yl)borate anion, the geometry is expected to be a distorted tetrahedron around the boron atom, bonded to three fluorine atoms and the C7 carbon of the quinoline ring. The quinoline ring itself is a planar aromatic system. The optimized geometry would reveal key bond lengths and angles, such as the B-C and B-F bond lengths, which are crucial for understanding its reactivity. In related quinolinone derivatives, DFT calculations have successfully predicted non-planar structures and detailed dihedral angles. chemscene.comchemicalbusinessdirectory.com
Electronic Structure:
The electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals, are fundamental to its reactivity. DFT calculations provide valuable information on these aspects.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps in identifying the electrophilic and nucleophilic sites within the molecule. For the trifluoro(quinolin-7-yl)borate anion, the region around the fluorine atoms is expected to be electron-rich (negative potential), while the quinoline ring, particularly the protons, would exhibit a more positive potential. chemscene.comchemicalbusinessdirectory.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. In studies of similar quinoline derivatives, the HOMO-LUMO gap has been used to describe the extent of charge transfer and to calculate global reactivity descriptors. chemscene.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. This analysis can further elucidate the stability and electronic communication within the molecule. chemicalbusinessdirectory.com
| Parameter | Typical Calculated Values for Analogous Systems | Significance |
|---|---|---|
| HOMO-LUMO Gap (eV) | ~3.6 - 5.0 | Indicates chemical reactivity and stability |
| Dipole Moment (Debye) | Varies with substitution | Relates to polarity and intermolecular interactions |
| B-C Bond Length (Å) | ~1.60 - 1.65 | Key structural parameter for reactivity |
| B-F Bond Length (Å) | ~1.38 - 1.42 | Influences the stability of the trifluoroborate group |
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)
While specific experimental spectroscopic data for this compound is not available, DFT calculations can predict its vibrational spectra (Infrared and Raman). These theoretical spectra are invaluable for identifying characteristic vibrational modes and for complementing experimental studies.
The calculation of vibrational frequencies is typically performed at the same level of theory as the geometry optimization. The resulting frequencies correspond to the normal modes of vibration of the molecule. For the trifluoro(quinolin-7-yl)borate anion, the vibrational spectrum would be characterized by:
Quinoline Ring Vibrations: These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending modes. These are typically found in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions.
B-F Vibrations: The B-F stretching modes are expected to appear in the 1100-900 cm⁻¹ region and are characteristic of the trifluoroborate group.
B-C Vibrations: The B-C stretching mode is generally weaker and appears at a lower frequency.
In a study on 2-chloroquinoline-3-carboxaldehyde, DFT calculations at the B3LYP/6–311++G(d,p) level were used to compute the vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra after scaling. Similar accuracy would be expected for the theoretical vibrational spectrum of this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| C-H Stretching (Aromatic) | 3100 - 3000 | Quinoline Ring |
| C=C/C=N Stretching | 1650 - 1450 | Quinoline Ring |
| B-F Stretching | 1100 - 900 | Trifluoroborate |
| C-H In-plane Bending | 1300 - 1000 | Quinoline Ring |
| C-H Out-of-plane Bending | 900 - 650 | Quinoline Ring |
Studies on Reaction Mechanisms and Energy Profiles
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions. DFT calculations are instrumental in elucidating the reaction mechanism and the associated energy profiles. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Future Research Trajectories and Emerging Synthetic Paradigms
Expansion of Substrate Scope and Reaction Architectures
A primary objective in the evolution of Potassium trifluoro(quinolin-7-yl)borate chemistry is the expansion of its compatible reaction partners and the complexity of the molecular structures it can be used to create. While Suzuki-Miyaura cross-coupling is a foundational reaction for aryltrifluoroborates, future work will focus on pushing the boundaries of this and other transformations.
Research efforts are anticipated to broaden the scope of coupling partners beyond simple aryl halides. This includes developing robust protocols for coupling with challenging substrates such as heteroaryl chlorides, which often prove difficult due to catalyst deactivation or low product yields. nih.gov Furthermore, exploring reactions with non-traditional electrophiles, like acetals for ether formation, represents a promising avenue. nih.gov This would provide a dissonant retrosynthetic approach to complex ethers containing a quinoline (B57606) moiety, a valuable strategy for streamlining synthetic pathways. nih.gov The development of methods that tolerate a wider array of functional groups, including ketones, esters, and sensitive protecting groups, will be critical for applications in multi-step total synthesis. nih.gov
| Potential Coupling Partner Class | Example Reaction Type | Anticipated Benefit |
| Heteroaryl Chlorides | Suzuki-Miyaura Coupling | Access to complex, pharmaceutically relevant bi-heterocyclic structures. |
| Alkoxymethylating Agents | C-O Bond Formation | Direct, single-step synthesis of protected aryl alcohols. nih.gov |
| α-Methylene Carbonyls | Pfitzinger-type Reactions | Construction of substituted quinoline derivatives. nih.gov |
| Alkyl Carboxylic Acids | Decarboxylative Alkylation | Direct C4-alkylation of the quinoline ring system under photoredox conditions. researchgate.net |
| Enamides and Imines | Iodine-catalyzed Cycloaddition | Divergent synthesis of highly substituted, fused quinoline systems. mdpi.com |
This table illustrates potential future reaction partners for this compound based on analogous reactivity in related systems.
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Progress in the application of this compound is intrinsically linked to the development of more advanced catalytic systems. While palladium-based catalysts are the workhorses for many cross-coupling reactions involving organoboron reagents, future research will increasingly focus on alternatives that offer improved performance, lower cost, and greater sustainability. researchgate.netnih.gov
The design of novel catalysts aims to address several key challenges: achieving high turnover numbers with low catalyst loading, operating under milder reaction conditions (e.g., lower temperatures), and enhancing selectivity for specific isomers. Research into catalysts based on earth-abundant and less toxic metals, such as iron, is gaining traction as a greener alternative to precious metals. researchgate.net For instance, iron(III) chloride–phenanthroline complexes have been shown to catalyze the alkylation of quinolines. researchgate.net Another promising area is the development of micellar catalysis, where reactions are performed in aqueous surfactant solutions. This "green chemistry" approach can lead to enhanced yields and functional group tolerance, particularly for trifluoromethylation and other challenging transformations. nih.gov
| Catalyst Type | Key Features | Potential Application for Quinolyl Trifluoroborates |
| Palladium-Phosphine Complexes | High efficiency, well-understood mechanism. | Optimization of Suzuki-Miyaura couplings with challenging substrates. researchgate.net |
| Iron-based Catalysts | Low cost, low toxicity, environmentally benign. | Development of greener cross-coupling and C-H functionalization protocols. researchgate.net |
| Micellar Catalysis Systems | Use of water as a solvent, enhanced reactivity. | Enabling reactions with sensitive functional groups and improving sustainability. nih.gov |
| Dual-function Catalysts | Combines multiple catalytic activities in one system. | Streamlining multi-step sequences into one-pot operations. |
| Photoredox Catalysts | Uses visible light to initiate radical pathways. | Accessing novel bond formations via radical intermediates. mdpi.com |
This table compares different catalytic systems and their potential impact on the future use of this compound.
Asymmetric Synthesis and Stereocontrol with Quinolyl Trifluoroborates
The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. sigmaaldrich.com A significant future challenge and opportunity for this compound lie in its application in asymmetric synthesis, where new stereocenters are created with high levels of control.
This can be achieved through the use of chiral catalysts that differentiate between enantiotopic faces of the substrate or reagent. Chiral biphenols (like BINOL derivatives) have been successfully used as catalysts in the asymmetric allylation of ketones with trifluoroborate salts, suggesting their potential for analogous reactions with quinolyl trifluoroborates. bu.edu Similarly, chiral Lewis acids, such as chiral oxazaborolidinium ions (COBIs), are powerful catalysts for a variety of asymmetric transformations and could be adapted to control stereochemistry in reactions involving the quinoline nucleus. sigmaaldrich.com Another approach involves the use of α-amido trifluoroborates in rhodium-catalyzed additions to carbonyls, which allows for the convergent and asymmetric synthesis of valuable vicinal amino alcohols. rsc.org Applying this methodology to quinoline-derived trifluoroborates could provide access to novel chiral ligands and drug candidates.
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow chemistry. goflow.at Flow reactors offer superior control over reaction parameters like temperature and mixing, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for seamless scalability from research and development to production. goflow.atamt.uk
Integrating the synthesis and subsequent reactions of this compound into flow platforms is a key trajectory for its industrial application. Flow chemistry is particularly advantageous for highly exothermic or rapid reactions and can enable the use of chemistries involving unstable intermediates. goflow.at Furthermore, the automation of flow systems allows for high-throughput experimentation, process optimization, and the creation of extensive compound libraries for drug discovery. vapourtec.comresearchgate.net The development of fully automated platforms, sometimes referred to as "Chemputers," capable of performing diverse, multi-step syntheses without manual intervention, represents the ultimate goal. nih.gov The stability and solid nature of potassium trifluoroborate salts make them well-suited for use in automated systems that handle solid reagents.
Exploration of New Bond-Forming Reactions and Chemical Transformations
While cross-coupling reactions are the most established application, the trifluoroborate moiety is a versatile functional handle that can participate in a wider range of chemical transformations. Future research will undoubtedly uncover new bond-forming reactions that leverage the unique reactivity of this compound.
This exploration could lead to novel methods for forming C–N, C–O, and C–S bonds, which are crucial in medicinal chemistry. The development of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, is a particularly efficient strategy for building molecular diversity. rsc.org Designing MCRs that incorporate quinolyl trifluoroborates would provide rapid access to novel and complex scaffolds. Additionally, the unique electronic properties of the quinoline ring could be exploited in radical-mediated reactions, such as N-bromosuccinamide (NBS)-mediated cyclizations, to form new heterocyclic systems. mdpi.com The development of new protocols inspired by the reactivity of related compounds, such as potassium acyltrifluoroborates (KATs) in amide-forming ligations, could also open new avenues for bioconjugation and materials science. acs.org
Rational Design of Quinoline-Based Organotrifluoroborates for Tuned Reactivity
The concept of rational design, where molecules are engineered with specific properties in mind, is becoming increasingly powerful in chemical synthesis. nih.govnih.gov Rather than relying solely on screening, researchers can use computational modeling and a deep understanding of structure-activity relationships to design bespoke reagents.
For this compound and its derivatives, this approach involves modifying the quinoline scaffold to fine-tune the electronic and steric properties of the organotrifluoroborate. For example, introducing electron-donating or electron-withdrawing groups at specific positions on the quinoline ring can alter the reactivity of the C–B bond, making it more or less susceptible to transmetalation in a catalytic cycle. This allows for the design of reagents optimized for specific transformations or for achieving chemoselectivity in molecules with multiple reactive sites. acs.org Computational tools like Density Functional Theory (DFT) can be used to predict the reactivity and stability of new quinoline-based trifluoroborates, accelerating the discovery of next-generation reagents for catalysis, fluorescent probes, and biologically active compounds. acs.orgnih.gov This modular approach, which separates the tunable scaffold from the reactive trifluoroborate handle, is a powerful strategy for expanding the synthetic utility of this important class of compounds. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing potassium trifluoro(quinolin-7-yl)borate, and how can its purity be validated?
- Methodology : Potassium trifluoroborate salts are typically synthesized via transmetallation or direct boronation of the corresponding aryl/heteroaryl precursors. For quinoline derivatives, a common approach involves reacting 7-bromoquinoline with a boron trifluoride source (e.g., BF₃·OEt₂) under anhydrous conditions, followed by potassium hydroxide precipitation .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodology : Store under inert gas (argon/nitrogen) at 4–8°C to prevent hydrolysis of the trifluoroborate moiety. Desiccate using silica gel or molecular sieves to avoid moisture-induced degradation. Avoid prolonged exposure to light, as aryl-boron bonds may photodegrade .
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this reagent?
- Methodology :
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) in THF or dioxane.
- Base : Potassium carbonate (2–3 equiv.) ensures deprotonation and activates the borate.
- Temperature : Reactions typically proceed at 60–80°C for 12–24 hours. Monitor via TLC or GC-MS.
- Troubleshooting : If yields are low, consider additives like TBAB (tetrabutylammonium bromide) to enhance solubility .
Advanced Research Questions
Q. How does the electronic nature of the quinolin-7-yl group influence the reactivity of this trifluoroborate in cross-coupling reactions?
- Methodology : The electron-deficient quinoline ring enhances the electrophilicity of the boron center, facilitating transmetallation with palladium catalysts. Compare reaction rates with DFT calculations (e.g., B3LYP/6-31G*) to quantify charge distribution at boron. Experimentally, Hammett substituent constants (σ) correlate with coupling efficiency—electron-withdrawing groups (e.g., -NO₂) on quinoline may further accelerate reactivity .
Q. What strategies mitigate competing protodeboronation during catalytic cycles?
- Methodology :
- Low Water Content : Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone).
- Acidic Additives : Add AcOH (0.1 equiv.) to suppress base-induced decomposition.
- Alternative Catalysts : Employ Pd(OAc)₂/XPhos , which reduces β-hydride elimination pathways.
- In Situ Monitoring : ¹⁹F NMR tracks borate stability under reaction conditions .
Q. How can computational modeling predict the regioselectivity of this reagent in multi-component reactions?
- Methodology : Perform docking studies (e.g., AutoDock Vina) to map steric/electronic interactions between the quinolin-7-yl group and catalytic intermediates. Transition state analysis (IRC calculations) identifies kinetic vs. thermodynamic control. Validate predictions by synthesizing regioisomers and analyzing via LC-HRMS .
Contradictions and Data Gaps
Q. Discrepancies in reported catalytic efficiencies for trifluoroborates: How to reconcile literature data?
- Analysis : Variations in catalyst loading, solvent purity, and borate hydration levels often explain conflicting results. Standardize protocols using batch-controlled reagents (e.g., PubChem-sourced materials) and report detailed reaction parameters (e.g., exact water content via Karl Fischer titration) .
Safety and Handling
Q. What are the critical safety considerations when handling this compound?
- Protocol :
- GHS Hazards : Assume acute toxicity (oral, Category 4) and skin/eye irritation (Category 1) based on analogous trifluoroborates .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
